1-(Dimethylamino)-4-(4-nitrophenoxy)-1-penten-3-one
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Overview
Description
1-(Dimethylamino)-4-(4-nitrophenoxy)-1-penten-3-one is an organic compound characterized by the presence of a dimethylamino group, a nitrophenoxy group, and a pentenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)-4-(4-nitrophenoxy)-1-penten-3-one typically involves the reaction of 4-nitrophenol with 1-(dimethylamino)-1-penten-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity by controlling parameters such as temperature, reaction time, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
1-(Dimethylamino)-4-(4-nitrophenoxy)-1-penten-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-(Dimethylamino)-4-(4-nitrophenoxy)-1-penten-3-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)-4-(4-nitrophenoxy)-1-penten-3-one involves its interaction with molecular targets through various pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-(Dimethylamino)-4-(4-aminophenoxy)-1-penten-3-one: Similar structure but with an amino group instead of a nitro group.
1-(Dimethylamino)-4-(4-methoxyphenoxy)-1-penten-3-one: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
1-(Dimethylamino)-4-(4-nitrophenoxy)-1-penten-3-one is unique due to the presence of both a dimethylamino group and a nitrophenoxy group, which confer distinct chemical properties and reactivity
Properties
CAS No. |
477865-12-6 |
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Molecular Formula |
C13H16N2O4 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
1-(dimethylamino)-4-(4-nitrophenoxy)pent-1-en-3-one |
InChI |
InChI=1S/C13H16N2O4/c1-10(13(16)8-9-14(2)3)19-12-6-4-11(5-7-12)15(17)18/h4-10H,1-3H3 |
InChI Key |
FXEICJWWCWNCEQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C=CN(C)C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(C(=O)C=CN(C)C)OC1=CC=C(C=C1)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
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